molecular formula C20H18 B14596484 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene CAS No. 59252-60-7

2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene

Cat. No.: B14596484
CAS No.: 59252-60-7
M. Wt: 258.4 g/mol
InChI Key: WUARONZVIPZTAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene is a unique organic compound characterized by its bicyclic structure, which includes two phenyl groups attached at the 2 and 4 positions. This compound is of interest in various fields of chemistry due to its distinctive structural and reactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene typically involves multiple steps. One common method starts with the preparation of a precursor compound, which is then subjected to a series of reactions to form the desired bicyclic structure. For example, the compound can be synthesized in four steps from a simpler bicyclic precursor .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the bicyclic structure .

Scientific Research Applications

2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene exerts its effects involves interactions with molecular targets and pathways. For instance, its reactivity can be attributed to the strain in its bicyclic structure, which makes it more susceptible to certain reactions. The phenyl groups also play a role in stabilizing intermediates during these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene is unique due to its specific bicyclic structure with phenyl groups at the 2 and 4 positions. This configuration imparts distinct chemical and physical properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

59252-60-7

Molecular Formula

C20H18

Molecular Weight

258.4 g/mol

IUPAC Name

2,4-diphenylbicyclo[3.2.1]octa-2,6-diene

InChI

InChI=1S/C20H18/c1-3-7-15(8-4-1)19-14-20(16-9-5-2-6-10-16)18-12-11-17(19)13-18/h1-12,14,17-19H,13H2

InChI Key

WUARONZVIPZTAF-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=CC2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.